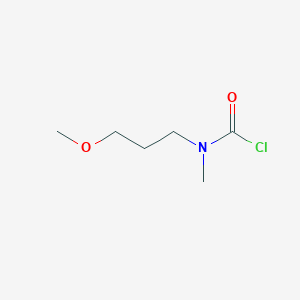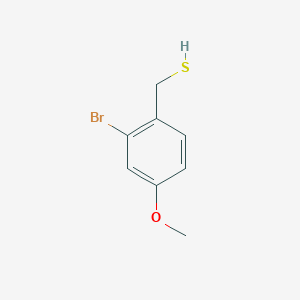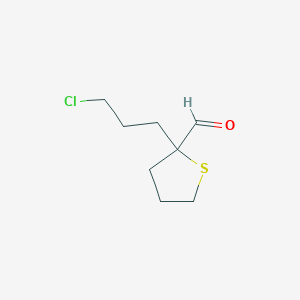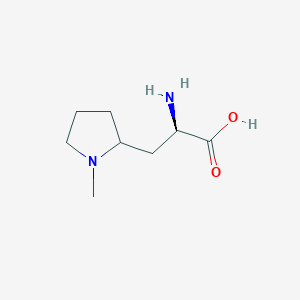![molecular formula C15H12N2O3S B13271377 {[3-cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetic acid CAS No. 851288-87-4](/img/structure/B13271377.png)
{[3-cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid is a complex organic compound with a unique structure that includes a furan ring, a cyano group, and a cyclopenta[b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid typically involves multiple steps. One common method starts with the preparation of the furan-2-yl derivative, followed by the introduction of the cyano group and the cyclopenta[b]pyridine ring. The final step involves the thiolation of the acetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the cyano group can produce amine derivatives .
Scientific Research Applications
2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the furan and cyclopenta[b]pyridine rings can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl)oxy)acetohydrazide: Similar structure but with a naphthalene ring instead of a cyclopenta[b]pyridine ring.
2-(3-Cyano-4,5,5-trimethyl-5H-furan-2-ylidene)malononitrile: Contains a furan ring and cyano group but lacks the cyclopenta[b]pyridine moiety.
Uniqueness
2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid is unique due to its combination of a furan ring, cyano group, and cyclopenta[b]pyridine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
851288-87-4 |
|---|---|
Molecular Formula |
C15H12N2O3S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C15H12N2O3S/c16-7-10-14(12-5-2-6-20-12)9-3-1-4-11(9)17-15(10)21-8-13(18)19/h2,5-6H,1,3-4,8H2,(H,18,19) |
InChI Key |
KERLTYILSMGVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC=CO3)C#N)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(Difluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine](/img/structure/B13271305.png)
![5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13271306.png)

![N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13271312.png)


![(2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13271333.png)




![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol](/img/structure/B13271367.png)
![(3-Methoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13271370.png)
